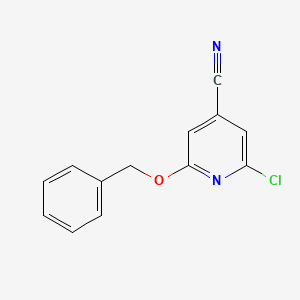

2-Benzyloxy-6-chloro-4-cyanopyridine

Description

2-Benzyloxy-6-chloro-4-cyanopyridine is a halogenated pyridine derivative with a benzyloxy group at position 2, a chlorine atom at position 6, and a cyano group at position 3. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing substituents (chloro and cyano) and the bulky benzyloxy group, which modulate reactivity and solubility. While its exact applications are proprietary, pyridine derivatives with similar substitution patterns are frequently utilized as intermediates in drug synthesis or catalysts .

Properties

IUPAC Name |

2-chloro-6-phenylmethoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-12-6-11(8-15)7-13(16-12)17-9-10-4-2-1-3-5-10/h1-7H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRFOFSGAZQBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CC(=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound acts as an organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

It is known that the compound plays a role in carbon–carbon bond-forming reactions in organic synthesis. These reactions are crucial for the construction of complex organic molecules.

Result of Action

The result of the compound’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond. This enables the synthesis of complex organic molecules from simpler precursors.

Action Environment

The efficacy and stability of 2-Benzyloxy-6-chloro-4-cyanopyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant. This suggests that the compound can remain stable and effective under a variety of conditions.

Biological Activity

2-Benzyloxy-6-chloro-4-cyanopyridine (CAS No. 175422-06-7) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 244.67 g/mol

The structural features of this compound include a benzyloxy group and a chloro substituent on the pyridine ring, which are critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of cyanopyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of several 3-cyanopyridine derivatives, revealing that compounds with similar structural motifs to this compound could induce apoptosis in cancer cells.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5c | PC-3 (Prostate) | 52 |

| 5e | MDA-MB-231 | 23.4 |

| 5e | HepG2 (Liver) | 40.3 |

| 5c | MDA-MB-231 | 35.9 |

The IC values indicate the concentration required to inhibit cell growth by 50%, showing promising anti-tumor activity for compounds closely related to this compound .

The mechanism by which these compounds exert their cytotoxic effects typically involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated that treatment with certain derivatives led to an increase in the G2/M phase population, suggesting that these compounds may interfere with cell cycle progression.

Figure 1: Cell Cycle Analysis

The analysis conducted showed increased pre-G1 apoptotic cells after treatment with compound 5c , indicating apoptosis induction through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups such as chloro and cyano enhances the cytotoxicity of pyridine derivatives. The benzyloxy group appears to be favorable for maintaining activity while modulating solubility and bioavailability.

Case Studies

- Study on Apoptosis Induction : A study demonstrated that compounds similar to this compound significantly increased early and late apoptotic cell populations in treated cancer cell lines compared to controls .

- Western Blotting Analysis : Western blotting assays revealed a decrease in survivin expression levels in cells treated with these compounds, indicating a potential mechanism involving proteasome-dependent degradation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-Benzyloxy-6-chloro-4-cyanopyridine, differing primarily in substituents at positions 2, 4, and 4.

Structural Analogues and Key Differences

*Similarity scores (0–1 scale) are calculated based on structural overlap using cheminformatics tools .

Property Analysis

- Electron Effects: The cyano group in this compound strongly withdraws electrons, making the pyridine ring less reactive toward electrophilic substitution compared to amine-substituted analogues (e.g., 1346809-36-6) .

- Solubility : The benzyloxy group increases hydrophobicity relative to methoxy- or ethoxy-substituted derivatives (e.g., 29449-73-8), which may limit aqueous solubility but enhance membrane permeability in biological systems .

- Synthetic Utility: Unlike amine-bearing analogues (e.g., 1346809-36-6), the cyano group can serve as a leaving group or participate in cycloaddition reactions, broadening its utility in heterocyclic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.